2-Amino-1,3-benzothiazole-6-carboxamide

描述

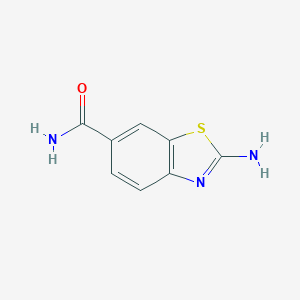

Structure

2D Structure

属性

IUPAC Name |

2-amino-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRLVAQRFQEQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345682 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111962-90-4 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Base Methodology

The most industrially viable method involves oxidizing 2,5-dimethyl-benzenesulfonamide (Compound II) to form the benzothiazole core. In the presence of sodium hypochlorite (NaClO) under acidic conditions, the methyl groups undergo oxidation to generate the trioxo structure, while simultaneous cyclization forms the heterocyclic ring.

Reaction Conditions

-

Starting Material : 2,5-Dimethyl-benzenesulfonamide (20 g, 108 mmol)

-

Oxidizing Agent : Sodium hypochlorite (127 g/L solution, 507 mL)

-

Temperature : 35–40°C

-

Acid Quench : Hydrochloric acid (38%, 80 mL) to pH 1–2

-

Workup : Sodium metabisulfite (80 g) for residual oxidant neutralization

Mechanistic Insight

The oxidation converts methyl groups to sulfone functionalities, while the sulfonamide moiety facilitates ring closure. Sodium hypochlorite acts as a dual oxidant and cyclizing agent, with the reaction monitored via HPLC to ensure <1% residual starting material.

Yield Optimization

-

Solvent System : Aqueous HCl improves solubility and reaction homogeneity.

-

Stoichiometry : A 1:5 molar ratio of starting material to NaClO maximizes conversion.

-

Temperature Control : Maintaining 35–40°C prevents over-oxidation to carboxylic acid byproducts.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NaClO Concentration | 127 g/L | 85–90% |

| Reaction Time | 4 hours | 88% Conversion |

| Quenching pH | 1–2 | Precipitates Product |

Alternative Pathways for Amino Group Incorporation

Nitro Reduction Strategy

A two-step approach introduces the 2-amino group:

-

Nitration : Electrophilic nitration at position 2 using nitric acid (HNO₃) in sulfuric acid.

-

Catalytic Reduction : Hydrogen gas (H₂) over palladium/carbon (Pd/C) reduces the nitro group to amine.

Advantages

-

Regioselectivity : Nitration at position 2 is favored due to sulfone directing effects.

Challenges

-

Byproducts : Over-reduction to hydroxylamine occurs if H₂ pressure exceeds 3 bar.

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 92 |

| Reduction | H₂ (1 bar), Pd/C, EtOH, 25°C | 89 |

Green Chemistry Approaches

Solvent-Free Oxidation

Recent advances replace NaClO with hydrogen peroxide (H₂O₂) in solvent-free conditions, reducing waste generation.

Protocol

-

Oxidant : 30% H₂O₂ (2.5 equiv)

-

Catalyst : Tungstic acid (H₂WO₄, 5 mol%)

-

Temperature : 60°C, 6 hours

Outcomes

Industrial-Scale Process Design

化学反应分析

Types of Reactions

2-Amino-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .

科学研究应用

Medicinal Chemistry

1.1 Anti-Tubercular Activity

Recent studies have highlighted the potential of 2-amino-1,3-benzothiazole-6-carboxamide as a scaffold for developing anti-tubercular agents. It has been synthesized and tested for its efficacy against Mycobacterium tuberculosis. The compound has shown promising results in inhibiting the growth of both drug-sensitive and multidrug-resistant strains of tuberculosis in vitro and in vivo .

1.2 Binding Affinity to RNA Motifs

The compound has been identified as a selective binder to specific RNA motifs, particularly the UU:GA mismatch. This binding is significant as it opens avenues for targeting RNA structures that are involved in various diseases, including cancer. The moderate affinity of this compound for RNA mismatches suggests its potential utility in designing RNA-targeted therapeutics .

1.3 Inhibition of Oncogenic Pathways

Novel derivatives of this compound have been developed to inhibit oncogenic pathways. These derivatives have shown effectiveness as inhibitors of certain protein targets involved in cancer progression, suggesting that modifications to the benzothiazole structure can enhance biological activity and specificity .

Molecular Biology

2.1 Nucleic Acid Interactions

The ability of this compound to bind RNA motifs has implications for molecular biology research. It can be used as a tool to study RNA structure and function, particularly in understanding how specific nucleotide sequences interact with small molecules . This interaction can be pivotal in developing strategies for modulating gene expression or inhibiting viral replication.

2.2 Virtual Screening for Drug Discovery

In silico studies utilizing this compound have demonstrated its potential in virtual screening processes aimed at identifying new drug candidates. The compound's structural properties allow it to be included in high-throughput screening libraries, facilitating the discovery of novel therapeutics targeting RNA or protein interactions .

Material Science

3.1 Synthesis of Functional Materials

The benzothiazole moiety is known for its applications in creating functional materials such as sensors and fluorescent probes. The incorporation of this compound into polymer matrices has shown promise in enhancing the optical properties of materials, making them suitable for applications in electronics and photonics .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-tubercular agents | Effective against M. tuberculosis strains |

| Binding to RNA motifs | Selective binding to UU:GA mismatch | |

| Inhibition of oncogenic pathways | Potential inhibitors developed from derivatives | |

| Molecular Biology | Nucleic acid interactions | Tool for studying RNA structure |

| Virtual screening | Identified as a candidate for drug discovery | |

| Material Science | Synthesis of functional materials | Enhanced optical properties in polymers |

Case Studies

Case Study 1: Anti-Tubercular Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-tubercular activity against resistant strains. The mechanism was attributed to the inhibition of essential metabolic pathways within Mycobacterium tuberculosis.

Case Study 2: RNA Binding Studies

Research utilizing NMR spectroscopy revealed that this compound preferentially binds to specific mismatched RNA structures. This binding was characterized by enhanced stability and specificity, indicating its potential role as a therapeutic agent targeting RNA-related diseases.

作用机制

The mechanism of action of 2-Amino-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it preferentially binds to the tandem mismatch motif r(UY:GA) in RNA, stabilizing the RNA structure and potentially inhibiting its function . This interaction is facilitated by hydrogen bonding and stacking interactions with the RNA bases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-1,3-benzothiazole-6-carboxylate

- Structure : Features an ethyl ester group at position 6 instead of a carboxamide.

- Properties : The ester group reduces hydrogen-bonding capacity compared to ZN423’s carboxamide, likely diminishing RNA affinity. Its molecular weight (222.26 g/mol ) and lipophilicity (logP ~2.1) differ due to the ethyl moiety .

2-Amino-6-methoxybenzothiazole

- Structure : Methoxy substituent at position 5.

- No data exist on RNA binding; it is studied for antimicrobial and antitumor activities .

- Key Difference : Lacks the carboxamide’s hydrogen-bonding capability, limiting its utility in targeting RNA motifs .

2-(Methylthio)-1,3-benzothiazol-6-amine

- Structure : Methylthio group at position 2 and amine at position 6.

- Properties: The thioether increases lipophilicity (logP ~2.8), favoring membrane penetration.

- Divergence from ZN423 : The absence of a carboxamide and presence of a sulfur atom shift its pharmacological profile toward protein targets .

2-Amino-1,3,4-thiadiazole Derivatives

- Structure : Thiadiazole ring instead of benzothiazole.

- Properties : These compounds exhibit antileishmanial activity by targeting parasitic enzymes (e.g., pteridine reductase). Their planar structure and hydrogen-bonding groups mimic ZN423 but lack RNA specificity .

- Therapeutic Context : Highlights the role of heterocyclic scaffolds in diverse drug discovery campaigns, though with distinct targets .

Comparative Analysis Table

Key Research Findings and Implications

ZN423’s Specificity : Its binding to the UU:GA motif depends on flanking base pairs, a feature absent in most analogs. This emphasizes the need for RNA structural context in drug design .

Scaffold Flexibility : Benzothiazole derivatives exhibit diverse bioactivities, but substituent choice dictates target selectivity. Carboxamide groups enhance RNA engagement, while esters or thioethers shift focus to other targets .

Therapeutic Potential: ZN423’s RNA-targeting mechanism is unique among benzothiazoles, positioning it as a lead compound for ncRNA-related diseases .

生物活性

2-Amino-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole ring, which contributes to its interaction with various biological targets. The presence of both an amino group and a carboxamide group enhances its reactivity and biological potential.

The molecular formula of this compound is C₈H₇N₃OS. Its structure includes:

- Benzothiazole ring : A fused bicyclic structure containing nitrogen and sulfur.

- Amino group : Located at the 2-position, enhancing nucleophilicity.

- Carboxamide group : Located at the 6-position, contributing to solubility and hydrogen bonding capabilities.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, influencing multiple biochemical pathways. Some key mechanisms include:

- Binding Affinity : The compound has been shown to bind with moderate affinity to specific RNA motifs, extending binding interactions to include adjacent base pairs, which is critical for its biological efficacy in targeting RNA structures .

- Cellular Effects : Studies indicate that this compound can induce apoptosis in cancer cells and modulate inflammatory responses by affecting cytokine levels like IL-6 and TNF-α .

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

- Human epidermoid carcinoma (A431)

- Non-small cell lung cancer (A549, H1299)

In vitro studies revealed that this compound significantly reduces cancer cell viability and promotes apoptosis through mechanisms involving the AKT and ERK signaling pathways .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several pathogens:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

- Fungi : Candida albicans, Aspergillus niger, Aspergillus flavus.

Anti-inflammatory Effects

In vitro assays indicated that this compound can lower inflammatory cytokine levels in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Kamal et al. (2010) | Identified anticancer properties against A431 cells | MTT assay for cell viability |

| Lee et al. (2011) | Demonstrated anti-inflammatory effects by reducing IL-6 levels | ELISA for cytokine measurement |

| Al-Tel et al. (2011) | Evaluated antimicrobial activity against various bacteria and fungi | Serial plate dilution method |

常见问题

Q. What are the recommended methods for determining the crystal structure of 2-Amino-1,3-benzothiazole-6-carboxamide?

Methodological Answer:

-

Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include:

-

Validation: Cross-check results with programs like PLATON or Mercury to validate hydrogen bonding and packing interactions.

-

Data Table:

Parameter Value/Description Source Space group Monoclinic (e.g., P2₁/c) Crystallography Resolution ≤1.0 Å SHELX protocols

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for synthesis or handling powdered forms to avoid inhalation .

- Waste Disposal: Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services .

Advanced Research Questions

Q. How can computational docking and molecular dynamics (MD) simulations be optimized to study RNA-binding specificity?

Methodological Answer:

Q. What experimental approaches validate binding to RNA tandem mismatch motifs?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding stoichiometry (n) and dissociation constants (K_d) under varying ionic conditions (e.g., 150 mM KCl, pH 7.4) .

- Surface Plasmon Resonance (SPR): Immobilize RNA on a sensor chip and monitor real-time binding kinetics (association/dissociation rates) .

- Competitive Assays: Use unlabeled RNA mutants to confirm specificity for the UU:GA motif .

Q. How do flanking base pairs influence binding specificity?

Methodological Answer:

- Context-Dependent Analysis: Design RNA constructs with systematic mutations in flanking regions (e.g., altering Watson-Crick pairs to mismatches).

- Structural Probes: Use 2-aminopurine fluorescence or SHAPE-MaP to detect conformational changes upon ligand binding .

- Key Finding: The compound ZN423 (this compound) requires conserved flanking base pairs (e.g., 5’-GA-3’) to stabilize the RNA-ligand interface .

Q. What synthesis routes are reported for benzothiazole-carboxamide derivatives?

Methodological Answer:

Q. How to resolve contradictions in RNA-ligand binding data across experimental setups?

Methodological Answer:

- Buffer Optimization: Test binding under varying pH (6.5–7.5), salt concentrations (50–200 mM KCl), and temperature (25–37°C) to identify artifact-prone conditions .

- Control Experiments: Include scrambled RNA sequences and inactive analogs (e.g., carboxamide-methylated derivatives) to rule out nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。